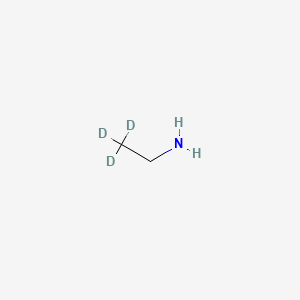
Ethylamine-2,2,2-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine-2,2,2-d3 is a deuterated form of ethylamine, where the three hydrogen atoms on the ethyl group are replaced by deuterium atoms. This compound is represented by the molecular formula C2H4D3N and has a molecular weight of 48.1022 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotopic differences between hydrogen and deuterium.
準備方法
Synthetic Routes and Reaction Conditions
Ethylamine-2,2,2-d3 can be synthesized through several methods. One common method involves the reaction of deuterated ethanol (C2D5OH) with ammonia (NH3) in the presence of an oxide catalyst. The reaction proceeds as follows: [ \text{C2D5OH} + \text{NH3} \rightarrow \text{C2H4D3N} + \text{H2O} ] This method also produces diethylamine and triethylamine as by-products .
Another method involves the reductive amination of deuterated acetaldehyde (C2D4O) with ammonia in the presence of a reducing agent such as hydrogen gas (H2) and a catalyst like nickel or copper supported on alumina . The reaction is as follows: [ \text{C2D4O} + \text{NH3} + \text{H2} \rightarrow \text{C2H4D3N} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The deuterated ethanol or acetaldehyde used in these processes is often produced through the deuteration of ethanol or acetaldehyde using deuterium gas (D2).
化学反応の分析
Types of Reactions
Ethylamine-2,2,2-d3 undergoes various chemical reactions typical of primary amines, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ammonium salts.
Oxidation: Reaction with strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions
Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base such as pyridine.
Protonation: Hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Acylation: Formation of N-ethylacetamide.
Protonation: Formation of ethylammonium chloride.
Oxidation: Formation of deuterated acetaldehyde.
科学的研究の応用
Ethylamine-2,2,2-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
The mechanism of action of Ethylamine-2,2,2-d3 involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in nucleophilic addition reactions with carbonyl compounds to form imines or enamines . These reactions are often catalyzed by acids and involve the formation of a carbinolamine intermediate, which then loses water to form the final product .
類似化合物との比較
Ethylamine-2,2,2-d3 is similar to other deuterated amines such as methylamine-d3 and propylamine-d3. its unique structure and properties make it particularly useful in specific applications. Compared to non-deuterated ethylamine, this compound exhibits different kinetic isotope effects, which can be exploited in various research and industrial applications .
List of Similar Compounds
- Methylamine-d3
- Propylamine-d3
- Diethylamine-d3
- Triethylamine-d3
This compound stands out due to its specific isotopic composition, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
6118-19-0 |
|---|---|
分子式 |
C2H7N |
分子量 |
48.10 g/mol |
IUPAC名 |
2,2,2-trideuterioethanamine |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3 |
InChIキー |
QUSNBJAOOMFDIB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CN |
正規SMILES |
CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


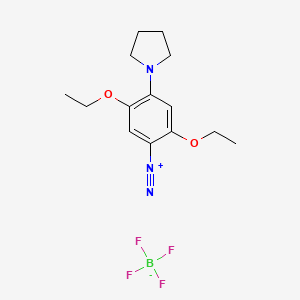
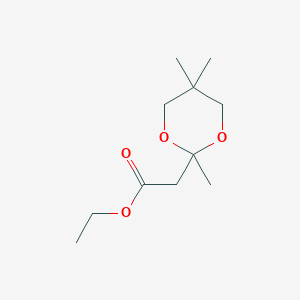
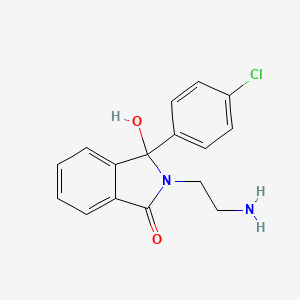
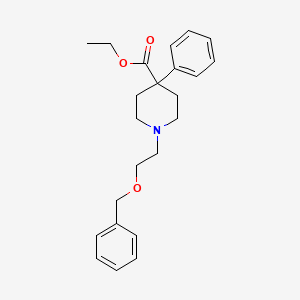
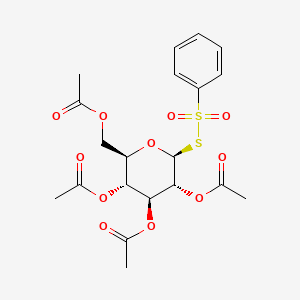
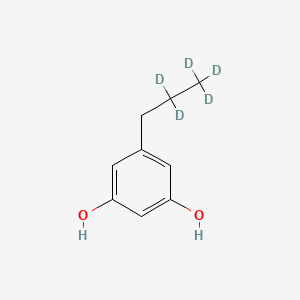
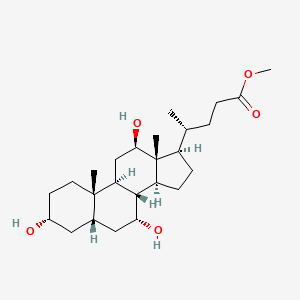
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

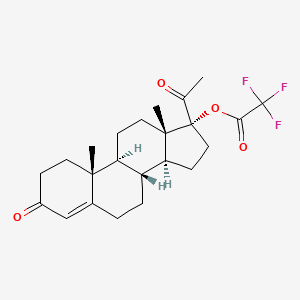
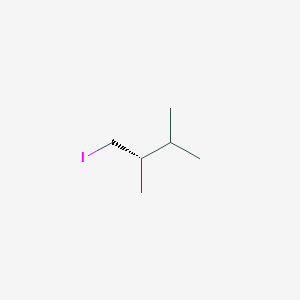
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
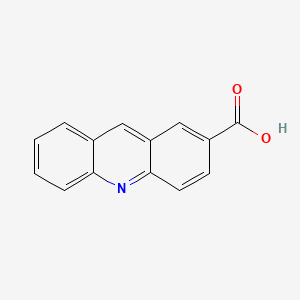
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
